9-Bromo-9,10-dihydro-9,10-ethenoanthracene
Overview
Description
9-Bromo-9,10-dihydro-9,10-ethenoanthracene: is a brominated derivative of 9,10-dihydro-9,10-ethenoanthracene. It is a polycyclic aromatic hydrocarbon with a bromine atom attached to the ninth carbon of the anthracene ring system. The compound has the molecular formula C16H11Br and is known for its unique structural properties, making it a valuable compound in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromination of 9,10-dihydro-9,10-ethenoanthracene: The primary method for synthesizing 9-Bromo-9,10-dihydro-9,10-ethenoanthracene involves the bromination of 9,10-dihydro-9,10-ethenoanthracene. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3).
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: 9-Bromo-9,10-dihydro-9,10-ethenoanthracene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can include 9-hydroxy-9,10-dihydro-9,10-ethenoanthracene, 9-alkoxy-9,10-dihydro-9,10-ethenoanthracene, or 9-amino-9,10-dihydro-9,10-ethenoanthracene.
Oxidation Products: Oxidation can lead to the formation of 9,10-ethenoanthracene-9,10-dione or other oxidized derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: 9-Bromo-9,10-dihydro-9,10-ethenoanthracene is used as a building block in organic synthesis, particularly in the synthesis of more complex polycyclic aromatic compounds.
Biology and Medicine
Biological Probes: The compound can be used as a fluorescent probe in biological studies due to its unique photophysical properties.
Industry
Mechanism of Action
Molecular Targets and Pathways
Photophysical Properties: The compound exhibits unique photophysical properties due to its polycyclic aromatic structure, making it useful in fluorescence-based applications.
Electron Transport: In semiconductor applications, 9-Bromo-9,10-dihydro-9,10-ethenoanthracene acts as an electron transport material, facilitating the movement of electrons within the device.
Comparison with Similar Compounds
Similar Compounds
9,10-Dihydro-9,10-ethenoanthracene: The parent compound without the bromine atom.
9-Chloro-9,10-dihydro-9,10-ethenoanthracene: A chlorinated derivative with similar reactivity but different electronic properties due to the presence of chlorine instead of bromine.
Uniqueness
Properties
IUPAC Name |
1-bromotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13,15-heptaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br/c17-16-10-9-11(12-5-1-3-7-14(12)16)13-6-2-4-8-15(13)16/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPBTNVWRDISGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3C=CC2(C4=CC=CC=C34)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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